molecular formula C16H18FNO2 B11246783 3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide

3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide

Cat. No.: B11246783
M. Wt: 275.32 g/mol
InChI Key: KXULREAGMGNFKP-UHFFFAOYSA-N
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Description

3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a 4-fluorophenyl group and an isopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the furan ring.

    Amidation: The final step involves the reaction of the substituted furan with an isopropylamine derivative to form the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and fluorophenyl group can enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-chlorophenyl)furan-2-yl]propanamide
  • 3-[5-(4-bromophenyl)furan-2-yl]propanamide
  • 3-[5-(4-methylphenyl)furan-2-yl]propanamide

Uniqueness

3-[5-(4-fluorophenyl)furan-2-yl]-N-(propan-2-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, lipophilicity, and binding affinity, making this compound potentially more effective in its applications compared to its analogs.

Properties

Molecular Formula

C16H18FNO2

Molecular Weight

275.32 g/mol

IUPAC Name

3-[5-(4-fluorophenyl)furan-2-yl]-N-propan-2-ylpropanamide

InChI

InChI=1S/C16H18FNO2/c1-11(2)18-16(19)10-8-14-7-9-15(20-14)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19)

InChI Key

KXULREAGMGNFKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

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